molecular formula C18H28N2O2 B2719829 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide CAS No. 955791-24-9

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide

Cat. No.: B2719829
CAS No.: 955791-24-9
M. Wt: 304.434
InChI Key: BYFWJTBVEGQMEJ-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide features a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethoxy-acetamide side chain at the 6-position. The ethoxy group may enhance solubility compared to halogenated analogs, while the propyl substituent could influence metabolic stability .

Properties

IUPAC Name

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-11-20-12-5-6-16-13-15(7-8-17(16)20)9-10-19-18(21)14-22-4-2/h7-8,13H,3-6,9-12,14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFWJTBVEGQMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 1-propyl-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate under basic conditions to form an intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered substituents.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce various tetrahydroquinoline derivatives.

Scientific Research Applications

Overview

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its applications across various scientific research domains, including pharmacology, medicinal chemistry, and potential therapeutic uses.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

  • Mechanisms of Action :
    • VEGFR-2 Inhibition : Studies suggest that derivatives of this compound can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In silico docking studies have shown effective binding to the VEGFR-2 active site, potentially reducing tumor growth and metastasis .
    • Cytotoxicity : A related compound demonstrated a cytotoxic concentration (CC₅₀) of 58.4 µM against HT29 colorectal cancer cells, significantly more potent than standard chemotherapeutics like fluorouracil .
  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by modulating anti-apoptotic proteins and enhancing caspase activity .
  • Microtubule Dynamics Disruption : Some derivatives have shown the ability to disrupt microtubule dynamics critical for cell division, indicating potent antiproliferative activity .

Neuroprotective Effects

The structural characteristics of tetrahydroquinoline derivatives suggest potential neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Preliminary studies indicate that compounds related to this structure exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported around 256 µg/mL .

Case Studies

StudyFindings
Anticancer Activity A study on tetrahydroquinoline derivatives showed significant inhibition of cancer cell proliferation with IC₅₀ values indicating potent activity against various cancer lines including colorectal and ovarian cancers .
Neuroprotective Potential Research into similar compounds demonstrated inhibition of acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative disorders .
Antimicrobial Properties Compounds structurally related to this compound exhibited antimicrobial effects against key pathogens with promising MIC values .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: Acetamide Derivatives with Alternative Cores

Compound Core Scaffold Key Substituents Application Insights Reference
N-(6-Trifluoromethylbenzothiazole...) Benzothiazole 3-Methoxyphenyl, trifluoromethyl Kinase inhibition potential
2-((4-(4-Chlorophenyl)...acetamide Quinoxaline Chlorophenyl, pyrimidine-thioether Enzyme-targeted therapeutics

Research Findings and Implications

Substituent Effects :

  • Ethoxy vs. Chloro : The ethoxy group in the target compound likely improves aqueous solubility compared to chloro analogs (e.g., ), which may enhance bioavailability .
  • Propyl vs. Cyclopropylmethyl/Phenyl : The propyl chain balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., phenyl in Compound 23) improve synthetic yields but may reduce target selectivity .

Synthetic Efficiency: Tetrahydroisoquinoline derivatives () show higher yields (75%) with phenyl groups, suggesting that electron-donating substituents facilitate reactions. The target compound’s synthesis may benefit from similar optimized conditions .

Biological Relevance: While melatonin receptor activity is documented for tetrahydroisoquinoline analogs (), the tetrahydroquinoline core in the target compound could align with CNS drug design due to structural similarities to known neuroactive scaffolds .

Biological Activity

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)acetamide (CAS Number: 955791-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N2O2C_{18}H_{28}N_{2}O_{2}, with a molecular weight of 304.4 g/mol. The compound features an ethoxy group and a tetrahydroquinoline moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
CAS Number955791-24-9

Anticancer Potential

Research has indicated that compounds containing tetrahydroquinoline structures exhibit promising anticancer properties. A study evaluating similar derivatives showed significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism involved apoptosis induction characterized by morphological changes such as cell shrinkage and chromatin condensation .

The proposed mechanisms of action for quinoline derivatives often involve the inhibition of key enzymes or modulation of signaling pathways associated with cancer cell survival and proliferation. For instance, the inhibition of sirtuins has been implicated in the anticancer activity of these compounds . Further research is needed to elucidate the specific targets of this compound.

Study on Quinoline Derivatives

A comprehensive study evaluated various quinoline derivatives for their biological activities. Among the compounds tested, those with structural similarities to this compound showed promising results in inhibiting cancer cell growth at nanomolar concentrations. These findings suggest that modifications in the molecular structure can significantly enhance biological efficacy .

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